(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid
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Overview
Description
(S)-5-Amino-2-hydroxy-5-oxopentanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of glutamic acid and plays a crucial role in biochemical processes. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a keto group, making it a versatile molecule in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of L-glutamic acid using specific oxidizing agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound in large quantities. The fermentation process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Amino-2-hydroxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group into a hydroxyl group, resulting in different structural isomers.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products
Scientific Research Applications
(S)-5-Amino-2-hydroxy-5-oxopentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is involved in metabolic pathways and can be used to study enzyme functions and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a biomarker for certain diseases.
Industry: The compound is used in the production of biodegradable plastics, solvents, and other industrial chemicals
Mechanism of Action
The mechanism of action of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes, leading to the formation of various metabolites. The molecular targets and pathways involved include amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-5-Amino-2-hydroxy-5-oxopentanoic acid include:
L-Glutamic acid: A precursor in the synthesis of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid.
L-Aspartic acid: Another amino acid with similar functional groups but different structural properties.
2-Oxoglutaric acid: A key intermediate in the Krebs cycle with structural similarities
Uniqueness
What sets (S)-5-Amino-2-hydroxy-5-oxopentanoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
53363-45-4 |
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Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S)-5-amino-2-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)/t3-/m0/s1 |
InChI Key |
YEQXTNAAHMATGV-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)O |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)O |
Origin of Product |
United States |
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